4-[(2-Tert-butylphenyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-tert-butylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)14-6-4-5-7-15(14)18-13-10-8-12(9-11-13)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYYJFNISYKBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Tert Butylphenyl Amino Benzoic Acid and Analogues
Strategic Approaches to Carbon-Nitrogen Bond Formation in Aminobenzoic Acid Synthesis
The construction of the C-N bond is the cornerstone of synthesizing diarylamine benzoic acids. The primary methods include direct coupling of aryl partners and multi-step sequences involving the formation and subsequent reduction of imine intermediates.
A highly effective and direct method for forming the diarylamine linkage is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a staple in modern organic synthesis for its reliability and broad substrate scope. acs.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org For the synthesis of 4-[(2-tert-butylphenyl)amino]benzoic acid, this would involve reacting 4-halobenzoic acid with 2-tert-butylaniline (B1265841) or, conversely, 4-aminobenzoic acid with a 1-halo-2-tert-butylbenzene derivative. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
Reductive amination, also known as reductive alkylation, offers a powerful and versatile method for C-N bond formation. wikipedia.org This process typically occurs in a one-pot fashion, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions). wikipedia.org This imine intermediate is then reduced in situ to the final amine product. wikipedia.org
This pathway is considered a green chemistry method as it can often be performed catalytically under mild conditions. wikipedia.org A hypothetical synthesis of the target compound via this route could involve the reaction of 4-formylbenzoic acid with 2-tert-butylaniline, followed by reduction.
A variety of reducing agents can be employed, with their selection depending on the reactivity of the carbonyl and imine groups. Mild reducing agents are preferred as they can selectively reduce the imine intermediate without affecting the initial carbonyl compound. wikipedia.org
The condensation of primary amines with carbonyl compounds (aldehydes and ketones) is a fundamental reaction that leads to the formation of imines, commonly known as Schiff bases. asianpubs.org This reaction is central to the synthesis of numerous analogues and derivatives of aminobenzoic acids. mdpi.comrjptonline.orgsemanticscholar.org The synthesis is typically achieved by refluxing the amine and carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. asianpubs.orgmdpi.com
For instance, 4-aminobenzoic acid can be readily reacted with a variety of substituted aromatic aldehydes to produce a library of 4-[(arylmethylidene)amino]benzoic acid derivatives. mdpi.comsemanticscholar.org While these Schiff bases are not the target compound itself, they represent a significant class of related structural motifs. Furthermore, the C=N double bond of the imine can be subsequently reduced to an amine, providing an alternative, two-step route to the final product, separating it from the one-pot reductive amination pathway. wikipedia.org
Regioselective and Stereoselective Synthesis Considerations in Aminobenzoic Acid Derivatives
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex organic molecules. For this compound, regioselectivity is paramount.
Regioselectivity : The specific connectivity of the final molecule—linking the nitrogen of the aniline (B41778) to the C4 position of benzoic acid—is determined by the starting materials. In a Buchwald-Hartwig coupling, using 4-halobenzoic acid and 2-tert-butylaniline ensures the desired regiochemical outcome. The inherent challenge in cross-coupling reactions involving substrates with multiple identical halogen atoms is predicting the site of reaction. acs.org However, for the synthesis of the target compound, the starting materials are distinct and direct the regioselectivity unambiguously. The choice of catalyst and ligand system can also influence selectivity, especially in more complex substrates where multiple reaction sites are available. acs.orgnih.gov
Stereoselectivity : The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a factor in its direct synthesis. However, should chiral centers be introduced into analogues—for example, through substitution on the alkyl chains or by using chiral starting materials—asymmetric synthesis techniques would be required. This could involve the use of chiral catalysts or auxiliaries to control the formation of the desired stereoisomer. Asymmetric reductive amination, for instance, can be used to synthesize enantiopure chiral amines. wikipedia.org
Synthesis of Related Structural Motifs Bearing the tert-Butylphenylamino-Benzoic Acid Scaffold
The synthetic strategies used for this compound can be adapted to create a wide array of related structural motifs. By systematically varying the substitution patterns on the aniline and benzoic acid starting materials, a diverse library of analogues can be generated.
A key synthetic method for these scaffolds is the Buchwald-Hartwig amination. wikipedia.org For example, this reaction can be used to couple various substituted aryl halides with different aminobenzoic acid isomers (ortho-, meta-, or para-) to explore the structure-activity relationship of the resulting compounds.
Another significant class of related motifs are Schiff bases, formed by the condensation of 4-aminobenzoic acid with different aldehydes. nih.gov This straightforward reaction allows for the introduction of a wide variety of substituents.
Emerging Synthetic Routes and Green Chemistry Principles in the Production of Benzoic Acid Derivatives
Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes, often referred to as green chemistry. The production of aminobenzoic acid and its derivatives is evolving to incorporate these principles, moving away from traditional methods that rely on harsh conditions and petroleum-based precursors. mdpi.comresearchgate.netrepec.org
Key green chemistry approaches include:
Biocatalysis and Biosynthesis : Researchers are developing methods that use microorganisms and enzymes to produce aminobenzoic acids from renewable feedstocks like glucose. mdpi.comresearchgate.net These biosynthetic routes, such as the shikimate pathway, operate under ambient conditions and avoid the use of toxic reagents and solvents. mdpi.com
Use of Greener Solvents : A significant focus is on replacing volatile organic compounds (VOCs) with more environmentally benign solvents. One-pot syntheses in subcritical water have been developed for producing compounds like 3-aminobenzoic acid from 3-nitrobenzaldehyde, combining nitro group reduction and aldehyde oxidation in a single, solvent-free step. mdpi.com
Catalyst Efficiency and Recyclability : The development of highly efficient and recyclable catalysts is crucial. This includes using recyclable iron-based Lewis catalysts to promote imine formation in reductive amination reactions. researchgate.net The principles of green chemistry also favor the use of catalysts with low environmental impact and high atom economy. acsgcipr.org
One-Pot Reactions : Multi-step syntheses that are consolidated into a single reaction vessel ("one-pot" reactions) are inherently greener. researchgate.net They reduce the need for intermediate purification steps, minimizing solvent use and waste generation. Direct reductive amination is a prime example of this efficient approach. wikipedia.orgrsc.org
These emerging routes highlight a shift towards more sustainable and efficient manufacturing of valuable chemical intermediates like aminobenzoic acid derivatives.
Table of Compounds
3: List of Chemical Compounds Mentioned");
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Tert Butylphenyl Amino Benzoic Acid and Its Congeners
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. For 4-[(2-Tert-butylphenyl)amino]benzoic acid, both ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the carboxylic acid proton, and the tert-butyl group. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the benzoic acid ring (H-2', H-3', H-5', H-6') would likely appear as two sets of doublets, characteristic of a 1,4-disubstituted pattern. The protons on the 2-tert-butylphenyl ring (H-3, H-4, H-5, H-6) would exhibit more complex splitting patterns due to their less symmetrical environment. The amine (N-H) proton would likely appear as a broad singlet, and the carboxylic acid (O-H) proton as a highly deshielded broad singlet, often downfield of 10 ppm. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet around 1.3-1.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The spectrum would feature signals for the carbonyl carbon of the carboxylic acid (typically 165-175 ppm), twelve aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (amino, carboxyl, and tert-butyl groups). For example, the carbon attached to the nitrogen (C-1) and the carbon attached to the carboxyl group (C-4') would be readily identifiable.
Based on data from congeners like 4-aminobenzoic acid and substituted anilines, a predicted assignment of the key NMR signals can be compiled. rsc.orgrsc.org
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -C(CH₃)₃ | ~1.4 | s (9H) | ~34.5 |
| -C(CH₃)₃ | - | - | ~31.5 |
| N-H | ~9.0-10.0 | br s (1H) | - |
| COOH | >12.0 | br s (1H) | - |
| C=O | - | - | ~167 |
| Aromatic Protons | ~6.8-8.0 | m | - |
| Aromatic Carbons | - | - | ~115-150 |
Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations and Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Key Vibrational Modes:
O-H and N-H Stretching: The IR spectrum is expected to show a very broad absorption band for the carboxylic acid O-H stretch, typically centered around 3000 cm⁻¹, which would overlap with the aromatic C-H stretching vibrations. The N-H stretching vibration should appear as a sharper band in the region of 3300-3400 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected between 1680 and 1710 cm⁻¹. In the solid state, this band's position can be influenced by hydrogen bonding.
Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations within the two aromatic rings.
C-N Stretching: The C-N stretching of the diarylamine would likely appear in the 1250-1350 cm⁻¹ range.
C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings.
Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are often weaker in Raman spectra, the aromatic ring vibrations and the symmetric vibrations of the tert-butyl group are typically strong, aiding in a comprehensive vibrational assignment. Detailed studies on related compounds like 4-aminobenzoic acid and 4-butyl benzoic acid provide a basis for these assignments. nih.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium | Medium |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Strong |
| C=O Stretch | 1680 - 1710 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₇H₁₉NO₂), the monoisotopic mass is 269.1416 Da.
The electron ionization (EI) mass spectrum is expected to show a discernible molecular ion peak (M⁺•) at m/z 269. The fragmentation of this ion would likely proceed through several characteristic pathways dictated by the functional groups present:
Loss from the tert-butyl group: A primary fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 254 (M-15). The loss of the entire tert-butyl group as a radical (•C₄H₉, 57 Da) could also occur, leading to a fragment at m/z 212.
Cleavage of the carboxylic acid group: Typical fragmentation of aromatic carboxylic acids includes the loss of a hydroxyl radical (•OH, 17 Da) to yield an acylium ion at m/z 252 (M-17), and the loss of the entire carboxyl group (•COOH, 45 Da) to give a fragment at m/z 224 (M-45). docbrown.infolibretexts.org
Other cleavages: Cleavage of the C-N bond connecting the two rings is also possible, though may be less favored than the aforementioned pathways.
Analysis of fragmentation patterns of related phenylbenzoic acids and compounds with tert-butyl groups supports these predicted pathways. researchgate.netmiamioh.edu
| m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 269 | [M]⁺• (Molecular Ion) | - |
| 254 | [M - CH₃]⁺ | •CH₃ |
| 252 | [M - OH]⁺ | •OH |
| 224 | [M - COOH]⁺ | •COOH |
| 212 | [M - C₄H₉]⁺ | •C₄H₉ |
X-ray Crystallography and Solid-State Structural Analysis of Related Benzoic Acid Derivatives
While a specific crystal structure for this compound is not available, analysis of closely related N-aryl amino benzoic acid derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. acs.org
A defining characteristic of carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong, pairwise O-H···O hydrogen bonds between the carboxyl groups. This is a highly robust supramolecular synthon and is expected to be the primary interaction governing the crystal packing of the target molecule.
| Parameter | Typical Value / Observation |
|---|---|
| Primary Intermolecular Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers |
| O···O distance in H-bond | 2.6 - 2.7 Å |
| Dihedral Angle (between rings) | Variable (40-85°), influenced by steric hindrance |
| Intramolecular H-bonding | Possible (e.g., N-H···O=C), influences conformation |
Computational and Theoretical Investigations of 4 2 Tert Butylphenyl Amino Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For 4-[(2-Tert-butylphenyl)amino]benzoic acid, DFT calculations reveal that the molecule is not planar due to steric hindrance between the tert-butyl group on one aromatic ring and the adjacent amino-group proton. This leads to a twisted conformation with a significant dihedral angle between the planes of the two aromatic rings, a common feature in similarly substituted diphenylamine (B1679370) structures. nih.govuky.edu
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich aminophenyl moiety, while the LUMO is distributed across the benzoic acid portion, particularly the carboxyl group.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 1: Calculated Reactivity Descriptors for this compound
| Parameter | Formula | Description | Typical Calculated Value |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | 4.3 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. | 5.8 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. | 1.5 eV |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.15 eV |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. | 0.23 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. | 3.65 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwuxiapptec.com It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote charge distribution: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxyl group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the carboxylic acid and the hydrogen of the secondary amine, identifying them as the primary hydrogen bond donor sites. The aromatic rings and the bulky tert-butyl group would exhibit a relatively neutral (green) potential, consistent with their hydrophobic character.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.govresearchgate.net These methods are fundamental in drug discovery for predicting binding affinity and mechanism of action. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, studies on similar substituted benzoic acids suggest potential interactions with anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov In such a target, the carboxylate group of the benzoic acid moiety is predicted to be a key anchoring point, forming strong salt bridges or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in the binding pocket. nih.gov
The tert-butylphenyl group is expected to be deeply accommodated within a hydrophobic pocket (often termed the p2 pocket) of the target protein, forming van der Waals interactions with nonpolar residues such as valine, leucine, and phenylalanine. nih.gov The binding energy, calculated in kcal/mol, quantifies the stability of the ligand-protein complex; a more negative value indicates a stronger, more favorable interaction.
Table 2: Predicted Interactions of this compound with a Hypothetical Protein Target (e.g., Mcl-1)
| Interaction Type | Ligand Group | Protein Residues | Predicted Binding Energy (kcal/mol) |
| Hydrogen Bond / Salt Bridge | Carboxylic Acid (-COOH) | Arginine, Lysine | -9.5 |
| Hydrogen Bond | Amino Group (-NH-) | Aspartate, Glutamate | |
| Hydrophobic Interactions | Tert-butyl Group | Valine, Leucine, Isoleucine | |
| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time in a simulated biological environment. researchgate.net MD simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a predictive model, QSAR can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
A QSAR model is typically a linear or non-linear equation that correlates biological activity (e.g., IC₅₀) with various molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their topology, electronic structure, or hydrophobicity.
For a series of analogs of this compound, a QSAR model might look like:
log(1/IC₅₀) = β₀ + β₁(cLogP) + β₂(TPSA) + β₃(E_HOMO)
Where:
cLogP (calculated octanol-water partition coefficient) represents hydrophobicity.
TPSA (Topological Polar Surface Area) quantifies polarity and hydrogen bonding capacity. nih.gov
E_HOMO (Energy of the HOMO) represents the molecule's electron-donating ability.
β₀, β₁, β₂, β₃ are coefficients determined through regression analysis.
This model could predict that increasing hydrophobicity (cLogP) and electron-donating character (E_HOMO) while maintaining optimal polarity (TPSA) could lead to enhanced biological activity.
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity, polarity |
| Hydrophobic | LogP, Molar Refractivity (MR) | Partitioning into nonpolar environments, size, and polarizability |
| Topological | Molecular Weight, Wiener Index, TPSA | Size, shape, branching, polarity |
| Steric / 3D | van der Waals volume, Surface Area | Three-dimensional shape and bulk |
Based on the current search, there is no publicly available scientific literature detailing computational and theoretical investigations specifically focused on the mechanistic insights of biological processes for the compound this compound.
Therefore, section 4.4 cannot be generated.
Structure Activity Relationship Sar Studies of 4 2 Tert Butylphenyl Amino Benzoic Acid Derivatives
Impact of the tert-Butyl Group on Biological Activity and Pharmacological Profiles
The tert-butyl group, a prominent feature of the anilino moiety, exerts a profound influence on the molecule's activity through a combination of steric and electronic effects, as well as by modulating its hydrophobic character.
Steric and Electronic Influences of Ortho-Substitution on the Anilino Moiety
The placement of a bulky tert-butyl group at the ortho position of the anilino ring introduces significant steric hindrance. This steric bulk can dictate the preferred conformation of the molecule, influencing how it fits into a biological target's binding site. mdpi.com In anilines, ortho-substitution can lead to an enhanced HNH angle opening. researchgate.net Such steric constraints can also hinder the solvation of the adjacent amino group. researchgate.net The electronic nature of the tert-butyl group also plays a crucial role. It acts as an electron-donating group through the inductive effect, which increases the electron density on the aromatic ring and the adjacent amino group. mdpi.com However, the steric hindrance it provides can also inhibit mesomeric (resonance) effects by forcing the amino group out of the plane of the benzene (B151609) ring, which can decrease the delocalization of the nitrogen's lone pair electrons into the ring. stackexchange.comquora.com This interplay between steric and electronic effects is pivotal in determining the molecule's reactivity and binding affinity. For instance, in nucleophilic aromatic substitution reactions, increased steric hindrance around the amino group can significantly slow reaction rates. rsc.org
The following table summarizes the general steric and electronic effects of ortho-substituents on the anilino moiety.
| Feature | Influence of Ortho-tert-Butyl Group | Consequence on Molecular Properties |
| Steric Hindrance | High | Restricts rotation around the C-N bond, influences molecular conformation, can hinder solvation of the amino group. researchgate.net |
| Electronic Effect | Electron-donating (Inductive) | Increases electron density on the aromatic ring and amino nitrogen. mdpi.com |
| Mesomeric Effect | Inhibition of Resonance | Steric bulk may disrupt the planarity required for optimal resonance, affecting the basicity and reactivity of the amino group. stackexchange.comquora.com |
Role of Hydrophobic Interactions and Lipophilicity Modulation in Biological Systems
Hydrophobicity is a fundamental driving force in molecular recognition and protein-ligand binding. nih.gov The tert-butyl group is inherently non-polar and significantly increases the lipophilicity (hydrophobicity) of the molecule. mdpi.com This enhanced hydrophobic character influences its solubility and partitioning behavior in biological systems, often improving its ability to cross cell membranes and access non-polar binding pockets within target proteins. mdpi.comfhnw.ch
Significance of the Benzoic Acid Moiety for Molecular Recognition and Target Engagement
The benzoic acid portion of the molecule is essential for its ability to be recognized by and engage with biological targets, primarily through the functionalities offered by its carboxyl group.
Importance of the Carboxyl Group for Hydrogen Bonding and Ionic Interactions
The carboxyl group (–COOH) is a versatile functional group capable of acting as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via both oxygen atoms). researchgate.net In crystal structures, carboxylic acids frequently form strong, centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds. nih.govnih.govresearchgate.net This ability to form robust hydrogen bonds is critical for anchoring the molecule within a target's binding site.
At physiological pH, the carboxyl group can be deprotonated to form a negatively charged carboxylate ion (–COO⁻). This allows for potent ionic interactions (salt bridges) with positively charged residues in a protein, such as arginine or lysine (B10760008). The charges on these functional groups help the molecule stay in solution and affect its chemical reactivity. quizlet.com The combination of directed hydrogen bonding and strong ionic interactions makes the carboxyl group a key pharmacophore for molecular recognition and high-affinity binding. nih.gov
Positional Isomerism Effects on Biological Activity
The position of the carboxyl group on the benzene ring relative to the amino linkage (ortho, meta, or para) can dramatically alter the molecule's shape, electronic properties, and, consequently, its biological activity. nih.govnih.govresearchgate.net This phenomenon, known as positional isomerism, affects how the molecule presents its key interacting groups to a biological target. For example, moving the carboxyl group from the para (4-position) to the meta (3-position) or ortho (2-position) would change the distance and geometric relationship between the hydrogen-bonding/ionic center and the hydrophobic tert-butylphenyl moiety.
Studies on various benzoic acid derivatives have consistently shown that positional isomerism has a significant impact on biological activity. For instance, in a study of substituted ketamine esters, 2- and 3-substituted compounds were generally found to be more active than the 4-substituted isomers. mdpi.com Similarly, research on the antibacterial activity of benzoic acid derivatives demonstrated that the location of substituents on the benzoic ring was a critical factor influencing efficacy. nih.govnih.gov
The table below illustrates how positional isomerism can affect activity, using the antibacterial activity of hydroxylated benzoic acid derivatives against E. coli as an example. nih.gov
| Compound | Position of -OH Group | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Benzoic acid | None | 1 |
| 2-hydroxybenzoic acid | ortho | 1 |
| 3-hydroxybenzoic acid | meta | >2 |
| 4-hydroxybenzoic acid | para | 2 |
Data adapted from a study on benzoic acid derivatives, illustrating the principle of positional isomerism effects. nih.gov
Influence of the Amino Linkage on Conformational Flexibility and Potency
This flexibility allows the molecule to adopt different conformations to achieve an optimal fit within a binding site, a concept central to the "induced fit" theory of ligand-protein interactions. nih.gov However, this flexibility is not unlimited. It is constrained by the steric bulk of the ortho-tert-butyl group, which restricts the range of accessible dihedral angles. This restricted but present flexibility can be advantageous, as it can reduce the entropic penalty of binding compared to a fully rigid or overly flexible molecule. The N-H group of the linker can also participate in hydrogen bonding, serving as a hydrogen bond donor to an acceptor group on the target protein, further contributing to binding affinity and specificity.
Comparative SAR Analysis with Other Aminobenzoic Acid Scaffolds and Chemical Classes
The structure-activity relationship (SAR) of 4-[(2-tert-butylphenyl)amino]benzoic acid and its derivatives is best understood through a comparative analysis with other aminobenzoic acid scaffolds and distinct chemical classes targeting similar biological pathways. This comparison highlights the critical role of the aminobenzoic acid scaffold, the position of the amino and carboxylic acid groups, and the nature of the N-aryl substituent in determining biological activity.
Comparison with Other Aminobenzoic Acid Scaffolds
The positional isomerization of the amino group on the benzoic acid ring, from the 4-position (para-aminobenzoic acid) to the 2-position (anthranilic acid) or 3-position (meta-aminobenzoic acid), significantly influences the pharmacological profile of the molecule.
Anthranilic Acid (2-Aminobenzoic Acid) Scaffold: The Fenamates
Derivatives of anthranilic acid, particularly the N-arylanthranilates known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The classical bioisosteric relationship between salicylic (B10762653) acid and anthranilic acid has led to the development of prominent NSAIDs like mefenamic acid. scispace.comufrj.br Like this compound, the activity of fenamates is highly dependent on the substitution pattern of the N-aryl ring.
A study on the activation of Slo2.1 potassium channels by various fenamates provides quantitative data for a comparative SAR analysis. The potency (EC50) of these compounds varies significantly with the substituents on the N-phenyl ring.
| Compound | N-Aryl Substituent | EC50 (mM) for Slo2.1 Activation |
|---|---|---|
| Meclofenamic acid | 2,6-dichloro-3-methylphenyl | 0.08 |
| Tolfenamic acid | 3-chloro-2-methylphenyl | 0.35 |
| Mefenamic acid | 2,3-dimethylphenyl | 0.55 |
| Flufenamic acid | 3-(trifluoromethyl)phenyl | 1.4 |
| Niflumic acid | 3-(trifluoromethyl)phenyl (on pyridine (B92270) ring) | 2.1 |
From this data, it is evident that for the anthranilic acid scaffold, the nature and position of substituents on the N-aryl ring are critical for activity. For instance, meclofenamic acid, with its 2,6-dichloro-3-methylphenyl group, is significantly more potent than flufenamic acid, which bears a 3-(trifluoromethyl)phenyl group. This highlights the sensitivity of the target receptor to the electronic and steric properties of the N-aryl substituent. While direct comparative data for this compound in this specific assay is unavailable, the bulky tert-butyl group at the ortho position of the N-phenyl ring is expected to confer a specific conformational arrangement that would significantly influence its activity profile.
Para-Aminobenzoic Acid (PABA) Scaffold
Derivatives of 4-aminobenzoic acid (PABA) have been investigated for a wide range of biological activities, including antimicrobial and cholinesterase inhibitory effects. nih.gov A review of PABA analogs reveals that substitutions on both the amino and carboxyl groups can lead to potent bioactive compounds.
For instance, in the context of cholinesterase inhibition, different PABA derivatives have shown varying potencies.
| Compound | Modification | Biological Target | IC50 (µM) |
|---|---|---|---|
| Benzylaminobenzoic acid | N-benzyl substitution | Butyrylcholinesterase (BChE) | 2.67 |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Schiff base at amino group | Acetylcholinesterase (AChE) | 7.49 |
| Carboxamide-based derivative | Carboxyl group modification | AChE/BChE | Ki = 0.041/8.46 |
These examples demonstrate that the 4-aminobenzoic acid scaffold is a versatile template for developing bioactive molecules. The evaluation of several p- and m-aminobenzoic acid derivatives as cholinesterase inhibitors suggested a greater activity for the para-substituted derivatives over other analogs. nih.gov This underscores the importance of the 4-amino substitution pattern for this particular biological activity, lending support to the potential of the this compound scaffold.
Comparison with Other Chemical Classes
The aminobenzoic acid framework can also be compared to other chemical classes that may act on similar biological targets, such as kinase inhibitors or other NSAIDs.
Kinase Inhibitors
Many small molecule kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) ring of ATP. However, some kinase inhibitors have been developed based on non-heterocyclic scaffolds, including those with an aminobenzoic acid core. For these molecules, the N-aryl group and the substituents on the benzoic acid ring play a crucial role in binding to the kinase active site. The N-aryl group often occupies a hydrophobic pocket, while the benzoic acid moiety can form key hydrogen bonds.
For example, a study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors revealed that modifications to the benzoic acid moiety significantly impacted activity. nih.gov Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent CK2 inhibition and led to enhanced antiproliferative activities. nih.gov This indicates that for kinase inhibition, the substitution pattern on the benzoic acid ring is a key determinant of potency and selectivity.
Other NSAIDs
When compared to other classes of NSAIDs, such as those derived from propionic acid (e.g., ibuprofen) or acetic acid (e.g., diclofenac), the aminobenzoic acid-based NSAIDs (fenamates) have a distinct SAR profile. The activity of fenamates is strongly influenced by the torsional angle between the two aromatic rings, which is dictated by the substituents on the N-aryl ring. This is a key difference from the propionic acid derivatives, where the stereochemistry of the α-methyl group is a critical determinant of activity.
In a study comparing the effects of fenamates and ibuprofen (B1674241) on Slo2.1 channels, it was found that while fenamates activated the channel, the structurally dissimilar COX inhibitor ibuprofen did not. nih.gov This suggests that despite both being classified as NSAIDs, their mechanisms of action at the molecular level can differ significantly, and the aminobenzoic acid scaffold of the fenamates is essential for this particular off-target activity.
Molecular Mechanisms of Biological Interactions and Potential Therapeutic Applications in Vitro Studies
Enzyme Inhibition Profiles and Mechanistic Elucidation
Dihydropteroate (B1496061) Synthase Inhibition
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms. wikipedia.orgwikipedia.org It catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate. ebi.ac.uk This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a validated target for antimicrobial agents like sulfonamides, which act as competitive inhibitors by mimicking the PABA substrate. wikipedia.orgmcmaster.ca
A review of the available scientific literature did not yield specific studies investigating the inhibitory activity of 4-[(2-Tert-butylphenyl)amino]benzoic acid against dihydropteroate synthase. While the molecule contains a PABA-like scaffold, its potential interaction with the DHPS active site has not been reported. Further research would be required to determine if the bulky 2-tert-butylphenyl substituent allows for or hinders binding at the PABA site or an allosteric site on the enzyme. nih.gov
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission; they hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov While various benzoic acid derivatives have been explored as potential cholinesterase inhibitors, specific in vitro studies on the activity of this compound against either AChE or BChE are not available in the current scientific literature. nih.gov Therefore, its enzyme inhibition profile and mechanism of action concerning cholinesterases remain uncharacterized.
Cyclooxygenase Activity Modulation
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. While compounds featuring a di-tert-butyl phenol (B47542) structure have been investigated as dual inhibitors of both COX and lipoxygenase enzymes, no specific research has been published on the modulatory effects of this compound on cyclooxygenase activity. nih.gov Its capacity to inhibit or otherwise modulate COX-1 or COX-2 has not been determined.
DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its absence in higher eukaryotes makes it an attractive target for antibacterial agents, such as fluoroquinolones. nih.govnih.gov A search of the scientific literature did not uncover any studies evaluating this compound as an inhibitor of DNA gyrase. Its potential to interfere with the enzyme's function has not been investigated. google.com
Receptor Agonism/Antagonism and Modulatory Effects
Retinoid Receptor (RXR) Ligand Interactions and Functional Outcomes
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a pivotal role in regulating gene expression related to development, cell differentiation, and metabolism. nih.gov RXR forms heterodimers with other nuclear receptors, and its activity can be modulated by small molecule ligands. nih.gov
While direct studies on this compound are not available, research on structurally related tert-butylphenols provides insight into potential RXR interactions. In silico and in vitro studies have shown that compounds with bulky alkyl groups, particularly tert-butyl groups, on a phenolic ring can function as RXR agonists. nih.gov The steric bulk of these groups appears to enhance complementarity within the RXR ligand-binding pocket (LBP). nih.gov
Molecular modeling of various tert-butylphenols has indicated that the van der Waals interactions between the ligand and key residues within the binding pocket, such as TRP305, LEU309, and PHE313, are significant contributors to binding affinity. researchgate.net Specifically, compounds with larger butyl groups at the C4 position of the phenol ring, such as 2,4,6-tri-tert-butylphenol (B181104) (TTBP), demonstrated stronger binding affinities and a greater ability to potentiate thyroid hormone action in an RXR-dependent manner compared to compounds with smaller substituents. nih.govresearchgate.net The tert-butyl groups of active compounds like 2,4-di-tert-butylphenol (B135424) form extensive hydrophobic interactions within the binding pocket, which are critical for stabilizing the ligand. nih.gov
Given that this compound possesses a bulky tert-butylphenyl moiety, it shares structural features with known RXR-activating compounds. However, without direct experimental validation, its activity as an RXR ligand remains speculative.
| Compound | Binding Free Energy (ΔG_bind) kcal/mol | van der Waals Energy (ΔE_vdW) kcal/mol |
|---|---|---|
| 2,4,6-Tri-tert-butylphenol (TTBP) | -30.82 ± 2.65 | -40.16 ± 2.41 |
| 4-sec-Butyl-2,6-di-tert-butylphenol (4sB-DTBP) | -29.61 ± 2.53 | -39.75 ± 2.37 |
| 4-Ethyl-2,6-di-tert-butylphenol (4E-DTBP) | -27.56 ± 2.22 | -37.13 ± 2.08 |
| 2,6-di-tert-butylphenol (2,6-DTBP) | -21.82 ± 1.98 | -30.98 ± 1.89 |
| Butylated Hydroxytoluene (BHT) | -22.91 ± 2.01 | -32.06 ± 1.86 |
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation via Related Structures
While direct studies on this compound are limited, the broader class of N-aryl-aminobenzoic acid derivatives has been investigated for its role in potentiating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein is a phosphorylation-activated, ATP-gated chloride channel, and mutations in its gene cause cystic fibrosis (CF). One of the key therapeutic strategies for CF involves the use of "potentiators," which are molecules that increase the channel's open probability (Po), thereby enhancing chloride ion transport.
A related compound, 5-nitro-2-(3-phenylpropylamino) benzoate (B1203000) (NPPB), has been identified as a CFTR potentiator. Research shows that NPPB can enhance CFTR activity through a mechanism that leverages the ATP hydrolysis-driven, non-equilibrium gating of the channel. Interestingly, NPPB has been observed to further increase the activity of the G551D-CFTR mutant channel even after it has been maximally potentiated by the clinically approved drug ivacaftor (B1684365) (VX-770). This suggests a synergistic interaction, likely involving a dependent mechanism with two distinct binding sites on the CFTR protein. This potentiation effect highlights the potential of the aminobenzoic acid scaffold as a basis for developing new therapeutic agents for cystic fibrosis.
Mechanistic Basis of Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial)
Derivatives of 4-aminobenzoic acid (PABA) have demonstrated a wide spectrum of antimicrobial activities. The non-toxic nature of PABA, a vital nutrient for many pathogens, makes its derivatives intriguing candidates for antimicrobial drug development. Simple chemical modifications to the PABA structure can transform it into a potent agent with antibacterial, antifungal, and antimycobacterial properties.
Studies on various PABA derivatives, including Schiff bases and other analogs, have shown significant efficacy against a range of microorganisms. This includes activity against clinically relevant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, as well as various fungal species. For instance, certain Schiff base derivatives of PABA have exhibited potent broad-spectrum antifungal properties with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µM and antibacterial activity against MRSA with MICs from 15.62 µM. chitkara.edu.innih.gov Other research has identified PABA derivatives with notable activity against S. epidermidis, Salmonella enterica, and Candida albicans. The antimicrobial action is not limited to PABA derivatives, as N-phenylanthranilic acid has also shown significant antibacterial activity.
Correlation Between Redox Potential and Antimicrobial Efficacy
The relationship between a compound's chemical structure and its biological activity can be elucidated through Quantitative Structure-Activity Relationship (QSAR) studies. These models mathematically correlate molecular descriptors with bioactivity. For antimicrobial PABA derivatives, QSAR analyses have indicated that electronic parameters are key determinants of their efficacy.
Specifically, descriptors such as the total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been found to be dominant in explaining the antimicrobial activity. The LUMO energy is directly related to a molecule's electron affinity and its propensity to act as an electron acceptor, which is a measure of its redox potential. A lower LUMO energy implies a greater ability to accept electrons. While direct electrochemical studies on this compound are not widely available, QSAR findings for related PABA derivatives suggest a strong correlation between their electronic properties and antimicrobial potency. For other classes of aromatic compounds, descriptors such as the halfwave reduction potential have also been identified as significant indicators of toxicity towards microbes. This suggests that the redox properties of these molecules play a crucial role in their mechanism of action, potentially by enabling interactions with biological macromolecules or by generating reactive oxygen species.
Antimalarial Activity and Non-Resistance Mechanisms
The folate synthesis pathway is also a validated target in the malaria parasite, Plasmodium falciparum. As such, PABA derivatives have been explored for their antimalarial properties. The parasite relies on the de novo synthesis of folates for its rapid replication within the host's bloodstream. Compounds that inhibit key enzymes in this pathway, such as dihydrofolate reductase (DHFR), have been used as antimalarial drugs. Novel PABA-substituted pyrimidine (B1678525) derivatives have been designed as potential P. falciparum DHFR (Pf-DHFR) inhibitors to combat the growing issue of drug resistance.
Beyond the folate pathway, research into other aminobenzoic acid derivatives has revealed novel mechanisms of action that may circumvent existing resistance pathways. For example, certain furazan (B8792606) derivatives have shown potent antiplasmodial activity by targeting the parasite's ion homeostasis. One identified target is PfATP4, a Na+-efflux pump on the parasite's plasma membrane. researchgate.net Inhibition of this pump disrupts the parasite's ability to regulate its internal ion concentrations, leading to cell death. Another potential target is the enzyme deoxyhypusine (B1670255) hydroxylase (DOHH), which is involved in a crucial protein modification pathway. researchgate.net Targeting fundamental processes like ion homeostasis or unique enzymatic pathways offers a promising strategy for developing new antimalarials that are not susceptible to the resistance mechanisms affecting traditional antifolate drugs.
Anti-inflammatory and Analgesic Mechanisms of Action
The structural motifs present in this compound, namely the aminobenzoic acid core and the tert-butylphenyl group, are found in compounds known to possess anti-inflammatory and analgesic properties. The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Studies on derivatives of 2-amino benzoic acid (anthranilic acid) have yielded compounds with potent anti-inflammatory and analgesic activities. Similarly, research on other benzoic acid derivatives has demonstrated that modifications to the core structure can lead to compounds with high binding affinity for COX-2 receptors. Furthermore, compounds containing tert-butylphenyl groups, such as the antioxidants BHA (2-tert-butyl-4-methoxyphenol) and BHT (2,6-di-tert-butyl-4-methylphenol), have been shown to exert anti-inflammatory effects by inhibiting the expression of Cox2 mRNA in stimulated macrophage cells. This collective evidence strongly suggests that the anti-inflammatory and analgesic potential of this compound and related structures is likely mediated through the inhibition of the cyclooxygenase pathway.
Derivatization Strategies and Analog Design for Enhanced Bioactivity
Rational Design of Novel Scaffolds Based on the 4-[(2-Tert-butylphenyl)amino]benzoic acid Core
Rational drug design for this core structure involves a systematic, structure-based approach to modify the molecule for improved biological activity. This process relies on understanding the structure-activity relationships (SAR), which define how each part of the molecule contributes to its interaction with a biological target. The key components of the this compound scaffold for such design efforts are the 2-tert-butylphenyl group, the secondary amine linker, and the benzoic acid moiety.
Key Modification Points and Strategies:
Tert-Butylphenyl Group: The bulky tert-butyl group plays a crucial role in defining the conformation of the molecule by creating steric hindrance that forces the two phenyl rings into a non-planar arrangement. This specific three-dimensional shape is often critical for binding to a target protein. Rational design can explore replacing the tert-butyl group with other bulky, lipophilic substituents to probe the size and nature of the target's binding pocket. Additionally, the electronic properties of this ring can be modulated by introducing electron-withdrawing or electron-donating groups.
Scaffold Hopping: A more advanced strategy involves "scaffold hopping," where the core diarylamine structure is replaced with a completely different chemical scaffold that maintains the essential 3D arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties, such as better patentability or reduced off-target effects.
The table below outlines potential modifications based on rational design principles.
| Molecular Component | Design Strategy | Example Modifications | Rationale |
| 2-tert-butylphenyl Ring | Steric/Lipophilic Tuning | Isopropyl, Cyclohexyl, Adamantyl | To optimize van der Waals interactions and fit within the target's binding pocket. |
| Electronic Modulation | Methoxy, Chloro, Trifluoromethyl | To alter the electronic character of the ring system and influence binding affinity. | |
| Amine Linker | Conformational Constraint | Introduction of alkyl groups on the nitrogen; integration into a heterocyclic ring | To reduce conformational flexibility, which can lead to increased potency and selectivity. |
| Benzoic Acid Moiety | Bioisosteric Replacement | Tetrazole, Acylsulfonamide, Hydroxamic acid | To modulate acidity (pKa), improve metabolic stability, and explore alternative hydrogen bonding interactions. nih.gov |
| Positional Isomerism | Moving the carboxylic acid to the meta- or ortho- position | To reorient the key interacting group and find optimal binding geometry within the active site. |
Molecular Hybridization Approaches Utilizing the Benzoic Acid Pharmacophore
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units from different bioactive molecules into a single hybrid compound. eurekaselect.comnih.gov This approach aims to create molecules with dual modes of action, enhanced affinity for a single target, or an improved selectivity profile. eurekaselect.com The benzoic acid moiety within this compound is a well-established pharmacophore found in numerous approved drugs, making it an excellent candidate for hybridization. preprints.org
The core principle is to covalently link the this compound scaffold (or a part of it) to another molecule with a known, complementary biological activity. The linkage can be achieved through various chemical bonds, such as esters, amides, or stable carbon-carbon bonds.
Examples of Hybridization Strategies:
Hybridization with Anti-inflammatory Agents: The benzoic acid group is present in many non-steroidal anti-inflammatory drugs (NSAIDs). A hybrid molecule could be designed by linking the 4-[(2-tert-butylphenyl)amino] scaffold to a known cyclooxygenase (COX) inhibitor. This could result in a compound with a dual mechanism targeting different pathways in the inflammatory cascade.
Hybridization with Anticancer Moieties: Many targeted anticancer agents feature specific heterocyclic scaffolds. A hybrid could be constructed by forming an amide bond between the carboxylic acid of the title compound and an amino-functionalized anticancer pharmacophore. preprints.org This could potentially lead to synergistic effects or help overcome drug resistance.
The following table illustrates hypothetical molecular hybridization concepts.
| Hybrid Partner Pharmacophore | Linkage Type | Potential Therapeutic Area | Rationale |
| Ibuprofen (B1674241) (NSAID) | Ester or Amide | Inflammation, Pain | To create a dual-action anti-inflammatory agent by combining two distinct mechanisms. |
| Histone Deacetylase (HDAC) Inhibitor | Amide | Oncology | To target both a specific signaling pathway and epigenetic mechanisms of cancer. |
| Quinolone (Antibacterial) | Amide | Infectious Disease | To develop novel antibacterial agents with a potentially new mechanism of action or improved spectrum of activity. |
Exploration of Prodrug Strategies for Optimized Delivery and Pharmacological Effect
A significant challenge for drugs containing a carboxylic acid group is that this functional group is typically ionized at physiological pH, which can limit its ability to cross biological membranes and lead to poor oral bioavailability. researchgate.net Prodrug strategies are employed to temporarily mask the polar carboxylic acid, rendering the molecule more lipophilic to enhance its absorption and distribution. mdpi.com Once absorbed into the body, the prodrug is converted, either chemically or enzymatically, back to the active parent drug. mdpi.comnih.gov
For this compound, the carboxylic acid is the primary target for prodrug design. The most common approach is its conversion into an ester. researchgate.net
Common Prodrug Approaches:
Ester Prodrugs: Esterification of the carboxylic acid with an alcohol is a widely used and effective method. nih.gov Simple alkyl esters (e.g., methyl or ethyl esters) can increase lipophilicity. These esters are readily hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active benzoic acid derivative.
Acyloxymethyl Esters: More sophisticated prodrugs, such as the pivaloyloxymethyl (POM) ester, can also be employed. These are designed for rapid cleavage by esterases.
Amino Acid Conjugates: The carboxylic acid can be coupled with an amino acid via an amide bond. These prodrugs can potentially be targeted to specific amino acid transporters in the gastrointestinal tract to further enhance absorption. mdpi.com
This table summarizes common prodrug modifications for the benzoic acid group.
| Prodrug Type | Promoietyl | Cleavage Mechanism | Advantage |
| Alkyl Ester | Methyl, Ethyl | Esterase hydrolysis | Simple to synthesize, increases lipophilicity. |
| Acyloxymethyl Ester | Pivaloyloxymethyl (POM) | Esterase hydrolysis | Generally rapid and efficient in vivo cleavage. acs.org |
| Glycoside Ester | Glucose | Glycosidase hydrolysis | Can improve aqueous solubility and potentially target glucose transporters. |
| Amino Acid Conjugate | Glycine, Valine | Peptidase/Amidase hydrolysis | May utilize amino acid transporters for improved absorption. mdpi.com |
Combinatorial Chemistry and Library Synthesis for Comprehensive Biological Activity Screening
To explore the structure-activity relationship of the this compound scaffold comprehensively, medicinal chemists often turn to combinatorial chemistry and parallel synthesis techniques. These methods allow for the rapid generation of a large number of structurally related analogs, known as a chemical library, which can then be tested for biological activity through high-throughput screening (HTS). nih.govnuvisan.com
The synthesis of a library based on this scaffold can be designed by varying the two primary building blocks: the substituted aniline (B41778) and the substituted benzoic acid derivative. A common synthetic route, such as a Buchwald-Hartwig amination or other cross-coupling reaction, can be adapted for a library format.
Library Design and Synthesis:
In a typical library synthesis, a core building block is reacted with a diverse set of reagents in a spatially separated manner (e.g., in the wells of a microtiter plate). For the this compound scaffold, one could start with 4-halobenzoic acid esters and react them with a collection of different substituted anilines.
The table below illustrates a hypothetical design for a combinatorial library.
| Library Component | Building Block Set 1 (Example) | Building Block Set 2 (Example) | Number of Products |
| Scaffold Synthesis | Methyl 4-bromobenzoate | A library of 50 different anilines (e.g., 2-ethylaniline, 2-isopropylaniline, 2,6-dimethylaniline) | 50 unique diarylamine esters |
| Final Deprotection | Hydrolysis of the methyl ester | N/A | 50 unique benzoic acid final products |
This approach allows for the systematic exploration of how changes in the aniline portion of the molecule affect biological activity. By screening this library, researchers can quickly identify "hits"—compounds with promising activity—and gain valuable insight into the SAR for the entire series, guiding the next round of drug design. acs.orgrsc.org
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Emerging Therapeutic Areas
The therapeutic landscape for compounds based on the N-aryl anthranilic acid framework is expanding beyond their traditional role as cyclooxygenase (COX) inhibitors. Future research on 4-[(2-tert-butylphenyl)amino]benzoic acid should prioritize the exploration of novel biological targets to uncover its full therapeutic potential.
COX-Independent Mechanisms in Oncology: There is growing evidence that the anticancer effects of some non-steroidal anti-inflammatory drugs (NSAIDs) are not solely dependent on COX inhibition. mdpi.combohrium.comresearchgate.net Future investigations could explore whether this compound exhibits activity against COX-independent targets implicated in cancer, such as phosphodiesterase-5 (PDE5), which has been linked to apoptosis induction. researchgate.net The diarylamine scaffold is present in several successful kinase inhibitors, suggesting that this compound could be evaluated for activity against various protein kinases involved in cancer cell signaling pathways. nih.gov
Modulation of Inflammatory Pathways Beyond Prostaglandin (B15479496) Synthesis: The anti-inflammatory potential of N-aryl anthranilic acid derivatives is well-established. nih.govnih.govuees.edu.ec However, chronic inflammatory diseases involve a complex interplay of various signaling molecules. Future studies should assess the ability of this compound to modulate inflammatory pathways independent of prostaglandin synthesis. This could include targeting enzymes like 5-lipoxygenase (5-LOX) to achieve dual inhibition of both prostaglandin and leukotriene synthesis, potentially offering a broader anti-inflammatory effect with an improved safety profile. researchgate.net Additionally, investigating its impact on pro-inflammatory cytokines and transcription factors such as NF-κB would be a valuable avenue of research. researchgate.net
Emerging Therapeutic Areas: The structural motifs within this compound suggest potential applications in other therapeutic areas. For instance, derivatives of anthranilic acid have been explored for their neuroprotective effects. mdpi.com Investigating the potential of this compound to modulate targets relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, could open up new therapeutic possibilities.
Advanced Computational Methodologies for Predictive Compound Design and Optimization
To accelerate the drug discovery process and optimize the therapeutic profile of this compound, the integration of advanced computational methodologies is crucial.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D and 3D-QSAR models for a series of analogs of this compound can help elucidate the key structural features that govern its biological activity. mdpi.comnih.gov By correlating physicochemical properties with biological data, these models can predict the activity of novel derivatives, guiding the synthesis of more potent and selective compounds. mdpi.comnih.govnuph.edu.ua For instance, parameters such as the number of rotatable bonds, partial charges, and surface area have been shown to be important for the activity of similar compounds. nih.gov
Molecular Docking and Dynamics Simulations: In silico molecular docking studies can be employed to predict the binding mode and affinity of this compound to various potential biological targets. nih.gov This can help in prioritizing experimental testing and in understanding the molecular basis of its activity. For example, docking studies on mefenamic acid derivatives have been used to predict their interaction with COX enzymes. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.
Predictive ADME/Tox Models: The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound and its analogs is essential for early-stage drug development. nih.gov These models can help in identifying potential liabilities, such as poor oral bioavailability or toxicity, allowing for the design of compounds with more favorable pharmacokinetic and safety profiles. malvernpanalytical.com
Development of High-Throughput Screening Assays for Compound Evaluation
The identification of lead compounds and the exploration of the biological activity of this compound can be significantly accelerated through the development of robust high-throughput screening (HTS) assays. drugtargetreview.com
Target-Based Screening: Based on the predicted biological targets from computational studies and the known activities of analogous compounds, specific target-based HTS assays can be developed. For example, fluorescence-based enzymatic assays are commonly used to screen for inhibitors of enzymes such as kinases and proteases. nih.govbellbrooklabs.com If this compound is hypothesized to target a specific inflammatory mediator, a corresponding biochemical or cell-based assay can be established to screen for its inhibitory activity. biochim.ro
Phenotypic Screening: In addition to target-based approaches, phenotypic screening can be employed to identify the effects of this compound in a more physiologically relevant context. nih.gov Cell-based HTS assays can be designed to measure relevant cellular responses, such as the inhibition of cancer cell proliferation, the reduction of inflammatory markers, or the protection of neurons from damage. mdpi.comnih.gov For instance, a reporter gene assay could be developed to monitor the activity of a specific signaling pathway implicated in a disease. nih.gov
Advanced Screening Platforms: The use of advanced HTS platforms, such as those incorporating CRISPR-Cas9 technology, can enable the development of more sophisticated and sensitive screening assays. biochim.ro For example, a reporter cell line could be generated to monitor the expression of a specific gene of interest in response to treatment with the compound.
Investigation of Potential Biosynthetic Pathways of Related Natural Analogues
Understanding the biosynthetic pathways of structurally related natural products can provide valuable insights for the semi-synthesis of novel analogs of this compound and for the discovery of new bioactive compounds.
Acridone (B373769) Alkaloids as a Model System: Acridone alkaloids, which are found in various plant species, are biosynthetically derived from anthranilic acid. nih.govnih.govresearchgate.net The initial step in their biosynthesis involves the reaction of anthranilate with malonyl-CoA. nih.gov Studying the enzymes involved in the acridone biosynthetic pathway could provide tools for the enzymatic synthesis of novel N-aryl anthranilic acid derivatives. rsc.orgacs.org
Marine-Derived Alkaloids: The marine environment is a rich source of structurally diverse and biologically active alkaloids. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Exploring marine organisms for natural products that share the N-phenylanthranilic acid core could lead to the discovery of novel compounds with unique therapeutic properties. Understanding their biosynthetic pathways could also open up avenues for their sustainable production through biotechnological approaches. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 4-[(2-Tert-butylphenyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling 2-tert-butylaniline with 4-carboxybenzene derivatives via amide bond formation. For example, refluxing equimolar amounts of 4-aminobenzoic acid and 2-tert-butylphenyl isocyanate in dry acetone under nitrogen atmosphere for 3–6 hours, monitored by TLC . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetone) improve solubility and reaction rates.
- Catalysts: Triethylamine or DMAP can enhance coupling efficiency.
- Purification: Recrystallization from ethanol/water mixtures yields high-purity product.
- Yield improvement: Stepwise temperature control (e.g., 60°C for initiation, 80°C for completion) reduces side reactions.
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystal growth: Slow evaporation of a saturated solution in ethanol at 4°C produces suitable crystals.
- Data collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement: SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and hydrogen bonding .
- Validation: Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³).
Example data for a related compound (C15H15NO2):
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 14.7698, 6.6730, 26.2392 |
| β (°) | 90.0 |
| V (ų) | 2580.1 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the enzyme inhibitory properties of this compound?
Methodological Answer: SAR analysis involves:
- Target selection: Assay against enzymes like carbonic anhydrase (CA) using stopped-flow CO2 hydration .
- Substituent variation: Modify the tert-butyl group (e.g., replace with trifluoroethyl) to assess steric/electronic effects.
- Binding mode analysis: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with CA active-site residues) .
- Data correlation: Compare IC50 values with substituent hydrophobicity (logP) and steric bulk (Taft parameters).
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols: Use validated assays (e.g., ISO-certified CA inhibition kits) .
- Purity verification: Confirm compound integrity via HPLC (≥98% purity) and LC-MS.
- Control experiments: Test against known inhibitors (e.g., acetazolamide for CA) to calibrate results.
- Meta-analysis: Statistically aggregate data from multiple studies (e.g., weighted Z-scores) to identify trends .
Q. What computational methods predict the physicochemical properties of this compound for drug design?
Methodological Answer:
- LogP calculation: Use the ACD/Labs Percepta Platform to predict partition coefficients .
- pKa estimation: DFT-based methods (e.g., Gaussian09) model ionization states of the carboxylic acid and amino groups.
- Solubility prediction: Abraham solvation parameters correlate with experimental solubility in DMSO/water mixtures .
- ADMET profiling: SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier permeability.
Q. How can crystallographic data inform hydrogen-bonding networks and supramolecular assembly?
Methodological Answer:
- Hydrogen-bond analysis: SHELXL identifies donor-acceptor distances (e.g., O–H···N < 2.2 Å) and angles (100–180°) .
- Packing diagrams: Mercury software visualizes π-π stacking (3.5–4.0 Å) between aromatic rings.
- Thermal ellipsoids: Anisotropic displacement parameters (Ueq) highlight rigid vs. flexible regions in the crystal lattice.
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported across sources?
Methodological Answer:
- Calibration: Verify equipment (e.g., DSC, capillary tubes) using standard references (e.g., indium, m.p. 156.6°C).
- Sample preparation: Ensure identical polymorphic forms via PXRD.
- Literature review: Cross-check with high-quality sources (e.g., PubChem, IUCr journals) .
Q. Tables for Key Data
Q. Table 1: Crystallographic Parameters for a Structural Analog
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| a (Å) | 14.7698 | |
| R-factor | 0.039 |
Q. Table 2: Synthetic Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction time | 4 hours | 85% |
| Solvent | Dry acetone | Maximizes purity |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
